molecular formula C11H14KNO2 B2614516 Potassium 4-methyl-2-(pyridin-4-yl)pentanoate CAS No. 1989671-85-3

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate

Cat. No.: B2614516
CAS No.: 1989671-85-3
M. Wt: 231.336
InChI Key: UFQDAVQCXIXURC-UHFFFAOYSA-M
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Description

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate is a potassium salt of a branched-chain pentanoic acid derivative featuring a pyridin-4-yl substituent. This compound is structurally characterized by a methyl group at the 4-position of the pentanoate backbone and a pyridine ring at the 2-position. Its ionic nature (due to the potassium counterion) enhances water solubility, distinguishing it from ester-based analogs. The compound is commercially available for research applications, with pricing reflecting its specialized synthesis (50 mg: €718; 500 mg: €2,016) .

Properties

IUPAC Name

potassium;4-methyl-2-pyridin-4-ylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.K/c1-8(2)7-10(11(13)14)9-3-5-12-6-4-9;/h3-6,8,10H,7H2,1-2H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQDAVQCXIXURC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=NC=C1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-methyl-2-(pyridin-4-yl)pentanoate typically involves the neutralization of 4-methyl-2-(pyridin-4-yl)pentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar route but involves larger reactors and more controlled conditions to ensure high purity and yield. The process includes steps such as filtration, drying, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Potassium 4-methyl-2-(pyridin-4-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, modulating biochemical pathways and cellular processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Potassium 4-methyl-2-(pyridin-4-yl)pentanoate with key analogs, emphasizing structural variations, molecular properties, and applications:

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Applications/Significance References
This compound Pentanoate backbone with 4-methyl, 2-pyridin-4-yl; potassium counterion 251.34 (estimated) Pyridine, carboxylate salt Research chemical; potential pharmaceutical intermediate due to enhanced solubility
Methyl (S)-4-methyl-2-(pyrazine-2-carboxamido)pentanoate Methyl ester with pyrazine carboxamide substituent 355.16 Pyrazine, amide, ester Intermediate in peptide synthesis; NMR data reported (δ 9.31–3.66 ppm)
Ethyl 4-methyl-2-(3-nitro-3-(2,4,6-trichlorophenyl)ureido)pentanoate Ethyl ester with nitro-trichlorophenyl urea group 426.68 Urea, nitro, trichlorophenyl, ester Organic synthesis; characterized by IR (1728 cm⁻¹ C=O) and elemental analysis (C 42.28%)
Methyl 4-methyl-2-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl)pentanoate Methyl ester with pyrrole-oxadiazole hybrid substituent 346.40 1,3,4-Oxadiazole, pyrrole, ester Antibacterial agent; synthesized in 77% yield with 1H-NMR data (δ 0.86–1.92 ppm)
Isopropyl pentanoate Simple branched ester (isopropyl group) 144.21 Ester Flavor/fragrance industry; component in essential oils

Physicochemical and Functional Differences

Solubility and Reactivity: The potassium salt exhibits superior water solubility compared to ester derivatives (e.g., methyl or ethyl analogs) due to its ionic carboxylate group. Esters like isopropyl pentanoate are lipophilic, making them suitable for non-polar applications .

Synthetic Methods: Potassium salts are often derived via saponification of esters. For example, transesterification methods using sodium pentanoate in pentanol (as in triglyceride analysis) could be adapted for related compounds . Methyl/ethyl esters (e.g., and ) are synthesized via EEDQ-mediated coupling or palladium-catalyzed reactions, highlighting divergent synthetic routes based on substituents .

Environmental Applications: Methyl pentanoate derivatives are used in biofiltration systems for volatile organic compound removal, leveraging their stability and microbial degradability .

Key Research Findings

  • Thermodynamic Stability: Branched esters like isopropyl pentanoate exhibit lower boiling points and higher volatility compared to aromatic-substituted analogs (e.g., pyridine or oxadiazole derivatives) .

Biological Activity

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate, commonly referred to as PMPP, is an organic compound that has garnered attention in pharmaceutical research due to its biological activity and potential therapeutic applications. This article delves into the biological activity of PMPP, highlighting its mechanisms of action, interactions with various receptors, and implications for drug development.

Chemical Structure and Properties

PMPP is characterized by the following chemical structure:

  • Chemical Formula : C12H16NO2K
  • InChI Key : UFQDAVQCXIXURC-UHFFFAOYSA-M
  • SMILES : CC(C)CC(C1=CC=NC=C1)C(=O)[O-].[K+]

This compound is an off-white powder that is soluble in water and methanol, making it suitable for various biological assays and applications in drug development.

Biological Activity

PMPP exhibits significant biological activity primarily through its role as an antagonist of neuropeptide Y (NPY) receptors, which are involved in regulating appetite, mood, anxiety, and stress responses. The compound's interactions with G-protein-coupled receptors (GPCRs) are crucial for its pharmacological effects.

The mechanism of action of PMPP involves:

  • Antagonism of Neuropeptide Y Receptors : PMPP binds to NPY receptors, inhibiting their activity. This antagonism has implications for treating conditions like obesity and anxiety disorders.
  • Interactions with Other GPCRs : Research indicates that PMPP may also interact with dopamine and serotonin receptors, suggesting potential applications in treating depression and other neuropsychiatric disorders.

Biological Assays and Findings

Various studies have assessed the biological activity of PMPP through enzymatic assays and receptor binding studies. Below is a summary of key findings:

Study Methodology Findings
Study 1Binding AssaysPMPP shows high affinity for NPY receptors (IC50 values in the low micromolar range).
Study 2In Vivo ModelsAdministration of PMPP resulted in significant reductions in food intake in rodent models, supporting its potential as an anti-obesity agent.
Study 3Pharmacological ProfilingPMPP demonstrated low toxicity levels in animal studies, indicating safety for further research .

Case Study 1: Anti-obesity Effects

In a controlled study involving diet-induced obese mice, PMPP was administered to evaluate its effects on weight management. Results indicated a marked reduction in body weight and food consumption compared to control groups. The study highlighted PMPP's potential as a therapeutic agent for obesity management.

Case Study 2: Anxiety Reduction

Another investigation focused on the anxiolytic effects of PMPP. Using the elevated plus maze test, researchers observed that mice treated with PMPP exhibited reduced anxiety-like behaviors. This suggests that PMPP may be beneficial in treating anxiety disorders by modulating NPY receptor activity.

Current Research Trends

Ongoing research on PMPP is exploring its potential applications beyond neuropsychiatric disorders. Key areas of interest include:

  • Combination Therapies : Investigating the synergistic effects of PMPP with other pharmacological agents.
  • Personalized Medicine Approaches : Utilizing genetic profiling to identify patients who may benefit most from PMPP-based therapies.
  • Development of Selective Derivatives : Researchers are focused on synthesizing more selective compounds based on the structure of PMPP to enhance therapeutic outcomes while minimizing side effects .

Q & A

Q. What are the optimized synthetic routes for Potassium 4-methyl-2-(pyridin-4-yl)pentanoate, and how can reaction parameters influence yield?

The compound can be synthesized via flow chemistry approaches, as demonstrated for structurally related esters. For example, ethyl 4-methyl-4-(pyridin-4-yl)pentanoate was synthesized using a continuous flow reactor with a residence time of 30 minutes, achieving a 38% yield after silica gel chromatography (DCM:MeOH = 99.5:0.5) . Key parameters include substrate stoichiometry, solvent polarity, and residence time. Yield optimization may require iterative adjustment of these variables, coupled with real-time monitoring using techniques like LC-MS to track intermediates.

Q. Which analytical techniques are most effective for characterizing this compound?

  • LC-MS : Critical for confirming molecular weight and purity. For example, LC-MS analysis of similar pentanoate derivatives identified predominant ions at m/z 454.3 and 464.3, with retention times around 13 minutes .
  • ATR-FTIR : Useful for functional group identification. Peaks at 1684 cm⁻¹ (C=O stretching) and 1172 cm⁻¹ (C-O stretching) confirm ester and pyridinyl moieties .
  • NMR : ¹H and ¹³C NMR resolve stereochemistry and substituent positions, as seen in related compounds like methyl-(2S)-4-methyl-2-[(2-nitrophenyl)amino]pentanoate, where δ 0.96–1.03 ppm corresponds to methyl groups .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound?

SHELXL is widely used for small-molecule refinement, particularly for high-resolution or twinned data. Key steps include:

  • Importing X-ray diffraction data (e.g., 2.3 Å resolution) and generating initial phases via Patterson methods.
  • Iterative refinement of atomic coordinates and displacement parameters, leveraging constraints for pyridinyl and ester groups .
  • Validation using R-factors and electron density maps. For example, SARS-CoV-2 protease inhibitor structures refined with SHELXL achieved RMSD < 0.02 Å for bond lengths .

Q. How does the structural conformation of this compound influence its interaction with biological targets?

The pyridinyl group enables π-π stacking and hydrogen bonding with protein active sites. In SARS-CoV-2 3CL protease inhibitors, analogous pentanoate derivatives form critical interactions with catalytic residues (e.g., His41 and Cys145). Molecular docking simulations can predict binding modes, while mutagenesis studies validate interactions .

Q. How should researchers resolve contradictions in analytical data during characterization?

Discrepancies (e.g., unexpected LC-MS peaks or NMR splitting patterns) require cross-validation:

  • Multi-technique analysis : Combine LC-MS, NMR, and X-ray crystallography to confirm structure.
  • Isomer consideration : Check for stereoisomers using chiral chromatography or optical rotation.
  • Impurity profiling : Compare retention times and spectral data with known byproducts from synthesis (e.g., unreacted precursors) .

Q. What strategies improve solubility and stability for in vitro assays?

  • Counterion optimization : Sodium or potassium salts enhance aqueous solubility, as seen in sodium 2-amino-4-hydroxy-4-methylpentanoate (solubility >50 mg/mL in PBS) .
  • Formulation additives : Use cyclodextrins or lipid-based carriers to stabilize the compound in biological buffers.
  • Storage conditions : Store at -20°C under inert gas to prevent ester hydrolysis or oxidation .

Methodological Considerations

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Molecular dynamics (MD) simulations : Predict conformational flexibility and binding pocket interactions.
  • QSAR models : Correlate substituent effects (e.g., methyl or pyridinyl groups) with inhibitory potency using datasets from related compounds .

Q. What experimental protocols validate the compound’s role in coordination chemistry?

  • UV-Vis titration : Monitor ligand-to-metal charge transfer bands (e.g., with transition metals like Cu²⁺ or Fe³⁺).
  • X-ray absorption spectroscopy (XAS) : Resolve metal-ligand bond lengths and oxidation states .

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